1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.767 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, contributing to their unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride typically involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Scientific Research Applications
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride involves its interaction with biological molecules. For instance, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride can be compared with other thiazole derivatives such as:
- 1-(4-Methyl-2-phenylamino-5-thiazolyl)ethanone
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
These compounds share similar structural features but differ in their specific substituents and biological activities
Biological Activity
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by the thiazole ring and phenylamino group, suggests various mechanisms of action that can be exploited in therapeutic contexts.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.3 g/mol
- CAS Number : 94284-66-9
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 1.562 | Strong inhibition |
Bacillus subtilis | 1.562 | Strong inhibition |
Escherichia coli | 0.23 - 0.7 | Moderate to high activity |
Candida albicans | 0.11 - 0.47 | Moderate antifungal activity |
The compound demonstrated potent inhibition against bacterial DNA gyrase, which is crucial for bacterial DNA replication, indicating a possible mechanism of action through interference with DNA processes .
Anticancer Activity
Studies have shown that thiazole derivatives can possess anticancer properties, with varying degrees of efficacy against different cancer cell lines. The following table highlights the observed effects:
Cancer Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF-7 (Breast cancer) | 10 - 20 | Moderate activity |
HeLa (Cervical cancer) | 5 - 15 | Significant activity |
A549 (Lung cancer) | 15 - 25 | Moderate activity |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, likely through modulation of various signaling pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Study : A study assessed the antibacterial efficacy of related thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load when treated with these compounds compared to controls .
- Anticancer Study : Another investigation into the anticancer potential of thiazole derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells .
Properties
IUPAC Name |
1-(2-anilino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.ClH/c1-8(15)11-9(2)16-12(14-11)13-10-6-4-3-5-7-10;/h3-7H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUILHZUOCEXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.